molecular formula C16H13N3 B4062238 5-(2-biphenylyl)-2-pyrazinamine

5-(2-biphenylyl)-2-pyrazinamine

Cat. No. B4062238
M. Wt: 247.29 g/mol
InChI Key: OPSISAVAKKVPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-biphenylyl)-2-pyrazinamine, also known as BPA, is a chemical compound that has been widely studied for its potential use in scientific research. BPA is a pyrazinyl derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Scientific Research Applications

Antimycobacterial Activity

Pyrazine derivatives have been synthesized and evaluated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides displayed significant in vitro activity against M. tuberculosis, with most compounds exerting activity in the MIC range of 1.56–6.25 µg/mL. This suggests their potential as therapeutic agents in tuberculosis treatment (Zítko et al., 2013).

Cancer Research

Pyrazole and pyrazine derivatives have shown promise in cancer research, with certain compounds inhibiting the growth of cancer cells. A study synthesizing substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives found them to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners (Zheng et al., 2011).

Enzyme Inhibition for Therapeutic Applications

The search for novel therapeutic agents has led to the development of pyrazolopyrimidopyridazinones with potent and selective inhibitory activity against phosphodiesterase 5 (PDE5), potentially useful for the treatment of erectile dysfunction. These compounds, including pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones, have shown IC50 values in the low nanomolar range, indicating high potency and selectivity (Giovannoni et al., 2006).

properties

IUPAC Name

5-(2-phenylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-16-11-18-15(10-19-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSISAVAKKVPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.